molecular formula C7H10N2O3 B7815112 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7815112
M. Wt: 170.17 g/mol
InChI Key: OOHDXRXRRBSSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methoxymethyl group attached to the third position and a methyl group at the fifth position, with a carboxylic acid functional group at the fourth position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.

  • Reaction Steps: The process involves the formation of a pyrazole ring through a condensation reaction between ethyl acetoacetate and hydrazine hydrate, followed by methylation and carboxylation steps to introduce the methoxymethyl and carboxylic acid groups, respectively.

  • Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from 60°C to 100°C, depending on the specific reagents and catalysts used.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactions are carried out in large reactors with precise control over temperature, pressure, and pH.

  • Purification: The crude product is purified through recrystallization or chromatographic techniques to achieve the desired purity and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: The pyrazole ring can be reduced to form a variety of reduced derivatives.

  • Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced pyrazoles and their derivatives.

  • Substitution Products: Alkylated and aminated derivatives.

Scientific Research Applications

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases related to inflammation and infection.

  • Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial processes.

  • Pathways: It may modulate signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Pyrazole: The parent compound without substituents.

  • Methylpyrazole: Pyrazole with a methyl group at the 5-position.

  • Carboxypyrazole: Pyrazole with a carboxylic acid group at the 4-position.

Uniqueness: 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

3-(methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-6(7(10)11)5(3-12-2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDXRXRRBSSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.